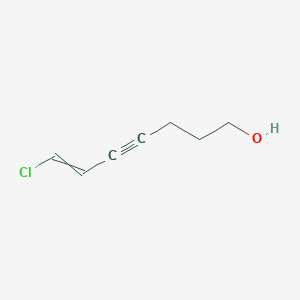
7-Chlorohept-6-en-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorohept-6-en-4-yn-1-ol is an organic compound with the molecular formula C7H9ClO It is a member of the chloroalkene family and features both an alkene and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorohept-6-en-4-yn-1-ol can be achieved through a stereoselective method involving the alkynylation of (E)-1,3-dichloropropene in the presence of copper(I) iodide and tetrabutylammonium bromide. The reaction is carried out in dimethylacetamide with potassium carbonate as a base. This method yields the desired product with high regio- and stereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar alkynylation reactions using cost-effective and scalable reagents. The use of copper catalysts and appropriate solvents ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chlorohept-6-en-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in the formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
7-Chlorohept-6-en-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Chlorohept-6-en-4-yn-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic attack. The alkene and alkyne groups provide sites for addition reactions, enabling the formation of new bonds and complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chlorohept-1-yne: Similar structure but lacks the alkene group.
6-Chlorohept-1-en-4-yne: Similar structure with different positioning of the chlorine atom.
7-Chloro-2-methylhept-6-en-3-yn-2-ol: Contains an additional methyl group and different functional group positioning.
Uniqueness
7-Chlorohept-6-en-4-yn-1-ol is unique due to its combination of alkene, alkyne, and chlorine functional groups, which provide diverse reactivity and potential for various applications in synthesis and research.
Propriétés
Numéro CAS |
646534-13-6 |
|---|---|
Formule moléculaire |
C7H9ClO |
Poids moléculaire |
144.60 g/mol |
Nom IUPAC |
7-chlorohept-6-en-4-yn-1-ol |
InChI |
InChI=1S/C7H9ClO/c8-6-4-2-1-3-5-7-9/h4,6,9H,3,5,7H2 |
Clé InChI |
GXNTWHHGPMBFSA-UHFFFAOYSA-N |
SMILES canonique |
C(CC#CC=CCl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
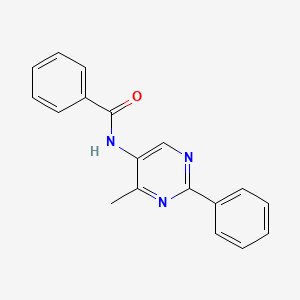

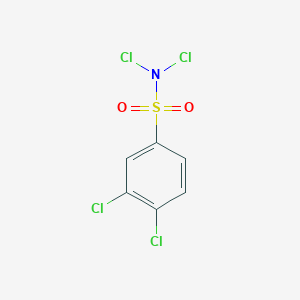
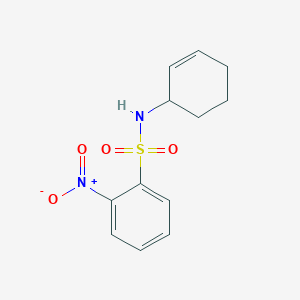

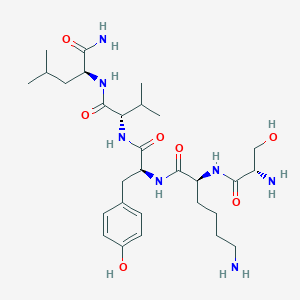
![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)


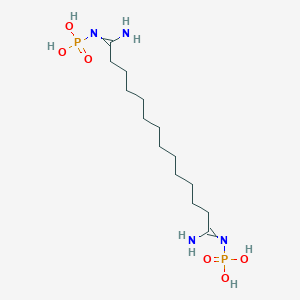
![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)
